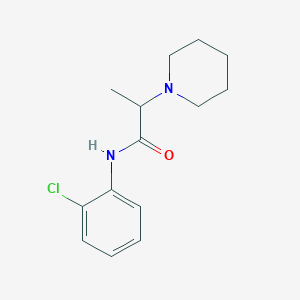
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide, commonly known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.82 g/mol. This compound has been shown to have several beneficial effects on the human body, making it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of the tooth enamel. CPP-ACP also helps to inhibit the growth of bacteria that cause tooth decay by disrupting their cell walls and preventing their attachment to the tooth surface.
Biochemical and Physiological Effects
CPP-ACP has been shown to have several biochemical and physiological effects on the human body. In addition to its dental applications, CPP-ACP has been studied for its potential use in treating osteoporosis, as it can increase bone density and prevent bone loss. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for treating various inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPP-ACP has several advantages for use in lab experiments, including its ease of synthesis and its ability to effectively transport drugs to specific target sites in the body. However, CPP-ACP also has some limitations, including its low stability in acidic environments and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on CPP-ACP. One area of interest is the development of new drug delivery systems using CPP-ACP, as this compound has shown great promise in effectively transporting drugs to specific target sites in the body. Another area of interest is the development of new dental treatments using CPP-ACP, as this compound has been shown to have significant effects on preventing and treating dental caries. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in other fields of scientific research.
Synthesis Methods
CPP-ACP can be synthesized using several methods, with the most common method being the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile. The resulting product is then purified using recrystallization techniques. Other methods include the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionamide and the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile and subsequent hydrolysis.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPP-ACP is in the field of dentistry. CPP-ACP has been shown to have a significant effect on preventing and treating dental caries, as it can remineralize the tooth enamel and inhibit the growth of bacteria that cause tooth decay. CPP-ACP has also been studied for its potential use as a drug delivery system, as it can effectively transport drugs to specific target sites in the body.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(17-9-5-2-6-10-17)14(18)16-13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXXDGTZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

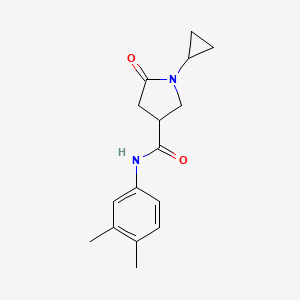
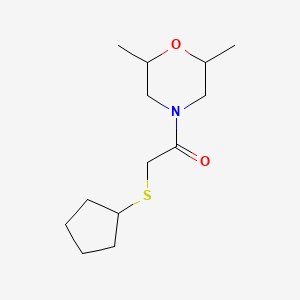
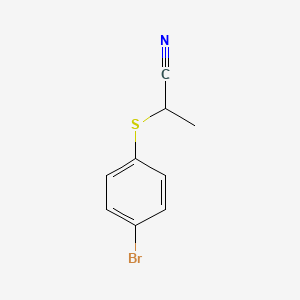
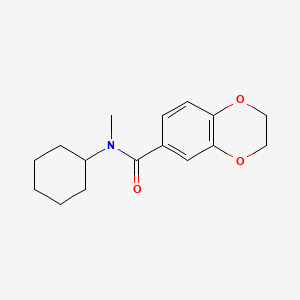
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
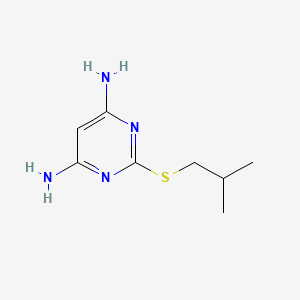
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
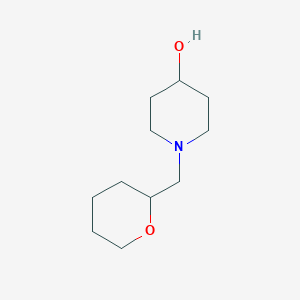
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)